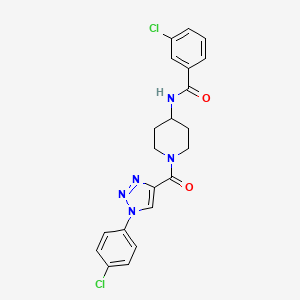

3-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2N5O2/c22-15-4-6-18(7-5-15)28-13-19(25-26-28)21(30)27-10-8-17(9-11-27)24-20(29)14-2-1-3-16(23)12-14/h1-7,12-13,17H,8-11H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKIAYZUSZZVRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the 4-chlorophenyl group: This step often involves a coupling reaction, such as a Suzuki or Stille coupling.

Formation of the piperidine ring: This can be synthesized through a reductive amination or other cyclization methods.

Coupling with benzamide: The final step involves the formation of an amide bond between the piperidine derivative and benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the triazole moiety.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions like Friedel-Crafts acylation using aluminum chloride or nitration using a mixture of nitric and sulfuric acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be used to study the interactions of triazole-containing molecules with biological targets, such as enzymes or receptors.

Medicine

Medicinally, 3-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide could be investigated for its potential as a therapeutic agent. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds containing triazole rings can interact with enzymes or receptors by mimicking natural substrates or inhibitors. The piperidine and benzamide moieties might enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Findings

- Triazole vs. Pyrazole : Triazoles may enhance hydrogen-bonding capacity, while pyrazoles offer metabolic stability and planar geometry for receptor binding.

- Substituent Effects : Chlorine atoms improve lipophilicity and target affinity, but bulky groups (e.g., methyl) can reduce binding efficiency.

- Scaffold Diversity : Fused heterocycles (e.g., pyrazolo-pyridine) expand interaction surfaces but may compromise solubility.

Limitations

- Activity data for the target compound are unavailable, limiting direct pharmacological comparisons.

- Structural analyses (e.g., X-ray crystallography) cited in for pyrazole derivatives are absent for triazole analogues, hindering conformational comparisons.

Biological Activity

3-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole moiety, a piperidine ring, and a benzamide functional group. The presence of the 4-chlorophenyl group is significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For example, derivatives containing triazole rings have shown efficacy against various bacterial strains. In vitro assays demonstrated that related compounds had minimum inhibitory concentrations (MICs) in the range of 15–30 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. A related compound demonstrated significant cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 5 to 20 µM . The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

Compounds similar to this compound have shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, these compounds reduced inflammation markers significantly after administration .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory and cancer pathways.

- Receptor Modulation : The compound could interact with various receptors, modulating signaling pathways that lead to cell proliferation or apoptosis.

Case Study 1: Antimicrobial Efficacy

In a study published in 2020, a series of triazole derivatives were synthesized and tested for their antimicrobial activity. Among them, one derivative exhibited an MIC of 12 μg/mL against Escherichia coli, demonstrating significant antibacterial activity .

Case Study 2: Anticancer Potential

A research project focused on evaluating the anticancer properties of triazole-based compounds found that one analog had an IC50 value of 8 µM against MCF-7 cells. This study highlighted the importance of substituent groups in enhancing the cytotoxic effects .

Data Table: Summary of Biological Activities

Q & A

What are the optimal synthetic routes for preparing 3-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide?

Category : Basic

Methodological Answer :

The synthesis involves multi-step reactions, including:

- Condensation : Reacting chlorophenyl-triazole intermediates with piperidine derivatives under reflux conditions (e.g., 110°C for 16 hours) using anhydrous hydrazine as a nucleophile .

- Coupling : Employing palladium catalysts (e.g., Pd₂(dba)₃) with XPhos as a ligand in anhydrous DMF under nitrogen protection for Suzuki-Miyaura cross-coupling .

- Purification : Use of reverse-phase HPLC or column chromatography to isolate the final product. Yield optimization (70–88%) is achieved by controlling stoichiometric ratios and reaction times .

Which spectroscopic techniques are critical for characterizing this compound?

Category : Basic

Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the piperidinyl, benzamide, and triazole moieties by identifying distinct chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution LC-MS validates molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .

- UV-Vis Spectroscopy : Detects conjugation in the triazole-benzamide system, aiding in purity assessment .

How can computational modeling assist in predicting the compound’s reactivity?

Category : Advanced

Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as triazole ring formation or amide coupling, and identify transition states .

- Molecular Dynamics Simulations : Predict solvation effects and stability of the piperidinyl moiety in polar solvents .

- In Silico Screening : Assess binding affinity to hypothetical targets (e.g., bacterial enzymes) using docking software like AutoDock Vina .

What biochemical pathways might this compound influence based on structural analogs?

Category : Advanced

Methodological Answer :

- Enzyme Inhibition : Structural analogs (e.g., trifluoromethyl-containing benzamides) target bacterial acetyl-CoA carboxylase (ACCase) or acps-pptase, disrupting lipid biosynthesis .

- Receptor Modulation : The triazole-piperidine scaffold may interact with G-protein-coupled receptors (GPCRs) or kinase domains, as seen in pyrazole-based inhibitors .

- Pathway Analysis : Use transcriptomic profiling (RNA-seq) or metabolomics to identify downstream effects on bacterial proliferation or eukaryotic cell signaling .

How can crystallization conditions be optimized for X-ray diffraction studies?

Category : Basic

Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) for slow evaporation at 4°C .

- Additive Use : Introduce co-solvents like hexane or ethyl acetate to induce supersaturation .

- Temperature Gradients : Gradual cooling from 50°C to room temperature to enhance crystal lattice formation .

What are the challenges in analyzing in vitro metabolic stability?

Category : Advanced

Methodological Answer :

- Hepatocyte Assays : Incubate the compound with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Use NADPH cofactors to assess cytochrome P450-mediated oxidation .

- Metabolite Identification : Employ tandem mass spectrometry (MS/MS) to detect hydroxylated or dechlorinated derivatives .

- Half-Life Calculation : Apply first-order kinetics to degradation curves for quantitative stability assessment .

How does the chlorophenyl-triazole moiety influence agrochemical potential?

Category : Advanced

Methodological Answer :

- Pesticide Activity : Benzamide-triazole hybrids (e.g., diflubenzuron analogs) inhibit chitin synthesis in insects by targeting UDP-N-acetylglucosamine transporters .

- Herbicidal Screening : Test against Arabidopsis thaliana or Brassica napus to evaluate growth inhibition via auxin mimicry or photosystem disruption .

- Structure-Activity Relationship (SAR) : Modify chloro substituents to balance lipophilicity and target binding .

What strategies mitigate side reactions during piperidine acylation?

Category : Basic

Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the piperidine nitrogen during triazole coupling .

- Catalyst Optimization : Replace traditional bases (e.g., Et₃N) with cesium carbonate (Cs₂CO₃) to minimize racemization .

- Real-Time Monitoring : Employ in situ FTIR to track carbonyl stretching (1700–1750 cm⁻¹) and adjust reaction conditions promptly .

How can in vivo pharmacokinetics be studied for this compound?

Category : Advanced

Methodological Answer :

- Rodent Models : Administer via intravenous/oral routes and collect plasma samples at timed intervals. Quantify compound levels using LC-MS .

- Tissue Distribution : Perform autoradiography with ¹⁴C-labeled analogs to assess accumulation in target organs .

- Metabolic Profiling : Identify glucuronide or sulfate conjugates in urine via high-resolution mass spectrometry .

What analytical challenges arise in quantifying trace impurities?

Category : Basic

Methodological Answer :

- HPLC Method Development : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate unreacted intermediates .

- Limit of Detection (LOD) : Optimize UV detection at 254 nm or employ charged aerosol detection (CAD) for non-chromophoric impurities .

- Forced Degradation : Expose the compound to heat, light, or acidic conditions to simulate degradation and validate stability-indicating assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.